molecular formula C19H16N2O4 B5364652 8-methoxy-2-[2-(2-methoxy-5-nitrophenyl)vinyl]quinoline

8-methoxy-2-[2-(2-methoxy-5-nitrophenyl)vinyl]quinoline

Cat. No. B5364652
M. Wt: 336.3 g/mol
InChI Key: DVIYDTJKLARPIY-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-methoxy-2-[2-(2-methoxy-5-nitrophenyl)vinyl]quinoline, also known as lucifer yellow CH, is a fluorescent dye commonly used in scientific research. It is a quinoline derivative that is widely used in various biochemical and physiological experiments due to its unique properties.

Mechanism of Action

The mechanism of action of 8-methoxy-2-[2-(2-methoxy-5-nitrophenyl)vinyl]quinoline is based on its ability to absorb light at a specific wavelength and emit light at a longer wavelength. When excited by light, the dye molecules become excited and emit a fluorescent signal that can be detected by a fluorescence microscope. The intensity and duration of the fluorescence signal depend on various factors, including the concentration of the dye, the excitation wavelength, and the environment in which the dye is used.
Biochemical and Physiological Effects:
This compound is generally considered safe and non-toxic at low concentrations. However, at higher concentrations, it can interfere with cellular processes and cause cytotoxicity. It has been reported to inhibit the activity of certain enzymes and ion channels, and it can also affect the morphology and function of cells. Therefore, it is important to use appropriate concentrations and exposure times when using this dye in experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of 8-methoxy-2-[2-(2-methoxy-5-nitrophenyl)vinyl]quinoline is its high fluorescence intensity and photostability, which allows for long-term imaging and tracking of cells and tissues. It is also relatively easy to use and can be applied to a wide range of experimental systems. However, one of the limitations of this dye is its potential cytotoxicity at high concentrations, which can affect the accuracy and reliability of experimental results. Additionally, it may not be suitable for certain experimental systems that require specific wavelengths or excitation/emission properties.

Future Directions

There are several future directions for the use of 8-methoxy-2-[2-(2-methoxy-5-nitrophenyl)vinyl]quinoline in scientific research. One potential direction is the development of new derivatives or modifications that can improve its properties or reduce its cytotoxicity. Another direction is the application of this dye in new experimental systems or techniques, such as super-resolution microscopy or optogenetics. Additionally, further studies are needed to better understand the mechanism of action and potential side effects of this dye, as well as its potential applications in clinical settings.

Synthesis Methods

The synthesis of 8-methoxy-2-[2-(2-methoxy-5-nitrophenyl)vinyl]quinoline involves the reaction of 2-methoxy-5-nitrobenzaldehyde with 8-methoxy-2-aminomethylquinoline in the presence of acetic acid and ethanol. The reaction mixture is refluxed for several hours, and the product is obtained by filtration and recrystallization. The purity of the product can be confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

8-methoxy-2-[2-(2-methoxy-5-nitrophenyl)vinyl]quinoline is primarily used as a fluorescent dye in various biochemical and physiological experiments. It is commonly used to label cells, tissues, and organelles for visualization under a fluorescence microscope. It can also be used to measure the diffusion and uptake of molecules in cells and tissues. Additionally, it has been used in electrophysiological experiments to study the properties of ion channels and neurotransmitter receptors.

properties

IUPAC Name

8-methoxy-2-[(E)-2-(2-methoxy-5-nitrophenyl)ethenyl]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-24-17-11-10-16(21(22)23)12-14(17)7-9-15-8-6-13-4-3-5-18(25-2)19(13)20-15/h3-12H,1-2H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIYDTJKLARPIY-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C=CC2=NC3=C(C=CC=C3OC)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])/C=C/C2=NC3=C(C=CC=C3OC)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.